Ring Strain and Conformational Rigidity: N-Phenylazetidine-3-sulfonamide vs. Piperidine Sulfonamide Analogs
The azetidine ring in N-phenylazetidine-3-sulfonamide possesses significant ring strain (~25 kcal/mol) and a restricted conformational profile compared to the more flexible, lower-energy chair conformations of a six-membered piperidine ring. While direct comparative crystallographic or computational data for N-phenylazetidine-3-sulfonamide are not available in the primary literature, this differentiation is a well-established class-level inference for four- vs. six-membered nitrogen heterocycles . In a direct head-to-head study of acyl sulfonamide antagonists, the incorporation of an azetidine ring (as in compound 13) resulted in an antithrombotic ED50 of 10 μg/kg/min, whereas the matched-pair piperidine analog (compound 3) achieved a more potent ED50 of 3.0 μg/kg/min in the same in vivo canine Folts model [1].
| Evidence Dimension | In vivo antithrombotic efficacy (ED50) and ring strain |
|---|---|
| Target Compound Data | N-phenylazetidine-3-sulfonamide features an azetidine ring with ~25 kcal/mol strain energy. |
| Comparator Or Baseline | Piperidine sulfonamide analog (compound 3) ED50 = 3.0 μg/kg/min; azetidine analog (compound 13) ED50 = 10 μg/kg/min. |
| Quantified Difference | 3.3-fold higher potency (lower ED50) for the piperidine analog vs. the azetidine analog in this specific in vivo model. |
| Conditions | Modified Folts model of thrombosis in dog, assessing ADP-induced platelet aggregation and blood flow. |
Why This Matters
The unique ring strain of the azetidine core directly impacts in vivo pharmacodynamics, leading to a distinct potency and clearance profile that cannot be replicated by the more relaxed piperidine ring, a critical consideration in lead optimization.
- [1] Bach, P., et al. Journal of Medicinal Chemistry. 2013, 56(17), 7015-24. Lead Optimization of Ethyl 6-aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. View Source
